AZ5576: A Technical Guide to a Potent and Selective CDK9 Inhibitor for Hematological Malignancies
AZ5576: A Technical Guide to a Potent and Selective CDK9 Inhibitor for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of AZ5576, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the mechanism of action, preclinical efficacy, and development of this compound and its clinical congener, AZD4573, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Core Data Summary
AZ5576 is an orally bioavailable small molecule that potently and selectively inhibits CDK9, a key regulator of transcriptional elongation.[1][2] Its therapeutic potential lies in its ability to induce apoptosis in cancer cells that are dependent on short-lived anti-apoptotic proteins, such as Mcl-1 and the proto-oncogene MYC.[3][4]
Table 1: In Vitro Potency and Cellular Activity of AZ5576
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CDK9 Enzyme IC50 | <5 nM | Enzymatic assay | [1] |
| pSer2-RNAPII IC50 | 96 nM | Cellular assay in MV4-11 cells | [1][2] |
| Apoptosis IC50 | 300-500 nM | Annexin V+ quantification in DLBCL cell lines (24h) | [5] |
| Primary DLBCL Cell Apoptosis IC50 | 100 nM | Annexin V+ quantification in primary DLBCL cells (24h) | [5] |
| NHL Cell Line Potency | <520 nM | Cell death induction in 19/35 NHL cell lines | [4] |
Table 2: Preclinical In Vivo Efficacy of AZ5576
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenografts (VAL and OCI-LY3) | 60 mg/kg, p.o., twice weekly for 30 days | Significant tumor growth inhibition | [6] |
| Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and DLBCL Xenografts | Intermittent dosing | Demonstrated in vivo efficacy | [1] |
While specific pharmacokinetic parameters for AZ5576 such as half-life, Cmax, and AUC have not been detailed in the reviewed literature, its oral bioavailability has been noted.[2] Further pharmacokinetic development led to the identification of AZD4573, a clinical congener with properties suitable for intravenous administration and a short half-life.
Mechanism of Action
CDK9 is a serine/threonine kinase that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII), a critical step for the transition from paused to productive transcriptional elongation.[2][7]
In many hematological malignancies, the continuous transcription of genes encoding for survival proteins with short mRNA and protein half-lives, such as Mcl-1 and MYC, is essential for tumor cell survival.[1][4] By inhibiting CDK9, AZ5576 prevents the phosphorylation of RNAPII, leading to a rapid decrease in the transcription of these key survival genes.[1][3] The subsequent depletion of Mcl-1 and MYC proteins triggers the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.[1][4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical characterization of AZ5576.
CDK9 Kinase Assay
A generic kinase assay protocol to determine the enzymatic inhibitory activity of compounds like AZ5576 typically involves the following steps:
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Reaction Setup: A reaction mixture is prepared containing recombinant CDK9/Cyclin T1 enzyme, a peptide substrate, and ATP in a kinase buffer.
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Inhibitor Addition: Serial dilutions of AZ5576 are added to the reaction mixture.
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Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of the substrate.
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Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using phospho-specific antibodies in an ELISA or Western blot format.
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Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Cellular pSer2-RNAPII Assay
This assay measures the ability of AZ5576 to inhibit CDK9 activity within a cellular context.
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Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11) are cultured and then treated with various concentrations of AZ5576 for a specified period.
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Cell Lysis: The cells are harvested and lysed to extract total protein.
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Western Blotting:
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Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
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The separated proteins are transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked and then incubated with primary antibodies specific for pSer2-RNAPII and total RNAPII (as a loading control).
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After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
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The signal is detected using a chemiluminescent substrate.
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-
Quantification: The band intensities are quantified, and the ratio of pSer2-RNAPII to total RNAPII is calculated to determine the dose-dependent inhibition.
Cell Viability and Apoptosis Assays
These assays are used to assess the cytotoxic and pro-apoptotic effects of AZ5576 on cancer cell lines.
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Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of AZ5576 concentrations for various time points (e.g., 24, 48, 72 hours).
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Viability Measurement: Cell viability can be measured using assays such as:
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MTT/MTS Assay: Measures the metabolic activity of viable cells.
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CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
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Apoptosis Measurement: Apoptosis can be assessed by:
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Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
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Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate.
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PARP Cleavage: Assessed by Western blotting, where the cleavage of PARP is a hallmark of apoptosis.
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Development of the Clinical Congener, AZD4573
Further optimization of the amidopyridine series from which AZ5576 was derived led to the identification of AZD4573, a potent and highly selective CDK9 inhibitor with pharmacokinetic and physicochemical properties suitable for intravenous administration and short-term target engagement. This compound was advanced into clinical development.
A Phase 1 clinical trial (NCT03263637) was initiated to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD4573 in patients with relapsed or refractory hematological malignancies.[8][9]
Table 3: Summary of a Phase 2a Trial of AZD4573 in Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) (NCT05140382)
| Parameter | Result |
| Objective Response Rate (ORR) | 15.0% in the intent-to-treat population (n=20) |
| Complete Response (CR) | All 3 responders achieved a CR |
| Median Progression-Free Survival (PFS) | 1.9 months (95% CI, 1.22-2.04) |
| 3-Month Overall Survival (OS) Rate | 71.2% (95% CI, 46.62%-85.94%) |
The safety profile of AZD4573 was found to be manageable, with the most common grade 3 or higher treatment-emergent adverse events (TEAEs) being hematological, including neutropenia, and transient elevations in liver enzymes.[10]
Conclusion
AZ5576 is a potent and selective preclinical CDK9 inhibitor that has demonstrated significant antitumor activity in various hematological cancer models. Its mechanism of action, centered on the transcriptional repression of key survival proteins Mcl-1 and MYC, provides a strong rationale for the therapeutic targeting of CDK9 in these malignancies. The development of its clinical congener, AZD4573, and the promising early clinical data in patients with relapsed/refractory hematological cancers further validate CDK9 as a valuable therapeutic target. This technical guide provides a foundational understanding of the discovery and development of this important class of CDK9 inhibitors for professionals in the field of oncology drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study to Assess Safety, Tolerability, Pharmacokinetics and Antitumor Activity of AZD4573 in Relapsed/Refractory Haematological Malignancies [astrazenecaclinicaltrials.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. onclive.com [onclive.com]
